molecular formula C17H23ClN2O B2988300 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1351648-15-1

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2988300
CAS No.: 1351648-15-1
M. Wt: 306.83
InChI Key: RRRYZLNWOBRLEX-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biological research. This molecule features a benzamide core, a common pharmacophore in many bioactive molecules, substituted at the 2-position with a chlorine atom. It is uniquely functionalized with a diisopropylamino-butynyl chain, a structural motif that can be critical for molecular recognition and bioavailability. The presence of the alkyne group in the linker is of particular note, as it provides a versatile handle for further chemical modification via click chemistry, facilitating the synthesis of probes or conjugates for biophysical studies . While the specific biological profile of this exact compound is a subject of ongoing investigation, substituted benzamides as a class are known to exhibit a wide range of pharmacological activities. Related compounds in this chemical space have been explored for various applications, including as inhibitors and modulators of biological targets . The distinct combination of the 2-chlorobenzamide group and the tertiary amine-linked alkyne tail makes this reagent a valuable building block for researchers developing novel chemical probes, particularly in neuroscience and parasitology. It serves as a key intermediate for constructing compound libraries to screen for new insecticidal or anthelmintic agents, given that structurally similar benzamides have been patented for controlling arthropods and other pests . This product is offered as a high-purity solid for research purposes. As a standard handling procedure for air-sensitive compounds, it is recommended to store this material sealed under inert gas in a cool, dark, and dry place to ensure long-term stability . 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRYZLNWOBRLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(diisopropylamino)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

highlights several benzamide-based agrochemicals, including:

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Imazosulfuron): A sulfonylurea herbicide with a methoxy-methylethyl group. Unlike the target compound, this molecule lacks the alkyne spacer and diisopropylamino group, relying instead on a sulfonamide linkage for herbicidal activity.
  • 2-Chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor) : A chloroacetamide herbicide with a simpler isopropyl substituent. Its lower molecular weight and absence of tertiary amines or alkynes result in higher water solubility compared to the target compound.

Key Differences :

  • The alkyne spacer introduces rigidity, which may stabilize conformational preferences critical for receptor binding—a feature absent in propachlor or imazosulfuron .

Pharmaceutical Intermediate: 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide

and describe a structurally related benzamide derivative used as an anticancer intermediate:

  • Substituents : A methylsulfonyl group at the 4-position and a 4-chloro-3-iodophenyl group on the amide nitrogen.
  • Crystallography : The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds between the amide hydrogen and sulfonyl oxygen (distance: 2.18 Å). The dihedral angle between benzene rings is 52.13°, indicating moderate conjugation disruption .

Comparison with Target Compound :

Feature Target Compound 4-(Methylsulfonyl) Analog
Amide Substituent Diisopropylamino-butynyl 4-Chloro-3-iodophenyl
Hydrogen Bonding Amide N–H (potential donor) N–H⋯O (sulfonyl) dimer formation
Lipophilicity High (due to diisopropylamino group) Moderate (polar sulfonyl group)
Crystal Packing Not reported Centrosymmetric dimers

The target compound’s diisopropylamino-butynyl chain likely disrupts hydrogen-bonded networks observed in the sulfonyl analog, favoring hydrophobic interactions instead. This could render it more suitable for targets requiring nonpolar binding pockets .

Research Implications

  • Agrochemical Potential: The diisopropylamino group may enhance persistence in lipid-rich environments (e.g., plant cuticles), though toxicity risks require evaluation.
  • Pharmaceutical Applications : The rigid alkyne spacer could improve metabolic stability compared to flexible chains in propachlor .
  • Crystallographic Trends : Bulky substituents in the target compound may necessitate advanced crystallization techniques, as seen in high-resolution studies of similar molecules .

Biological Activity

2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development and optimization.

Chemical Structure

The chemical structure of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can be represented as follows:

C13H18ClN3O\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}

This structure features a chloro group, a diisopropylamino moiety, and a benzamide backbone, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the diisopropylamino group suggests potential activity as a modulator of neurotransmitter systems or as an enzyme inhibitor.

Potential Targets

  • Enzyme Inhibition : Compounds in this class may act as inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features may allow binding to specific receptors, influencing physiological responses.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of related benzamide derivatives. For instance, compounds exhibiting structural similarities have shown inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This suggests that 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide could also exhibit similar effects.

CompoundEnzyme InhibitionIC50 (nM)
Benzamide Derivative Aα-glucosidase50
Benzamide Derivative Bα-amylase75
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamideHypothetical ActivityTBD

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The specific activity of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide in cancer models remains to be fully elucidated but warrants investigation.

Case Studies

  • In Vivo Studies : Animal models treated with benzamide derivatives have shown promising results in reducing blood glucose levels and tumor growth rates.
  • In Vitro Studies : Cell line assays indicate that similar compounds can induce apoptosis in cancer cells while sparing normal cells.

Safety and Toxicity

Preliminary assessments suggest that compounds within this class exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. However, detailed toxicological studies are necessary to confirm the safety of 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide.

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